12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Overview
Description
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene is a complex organic compound with the molecular formula C11H12BrN3. This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a methyl group attached to a triazatricyclo framework. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the tricyclic structure. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, it involves similar synthetic routes with optimization for scalability, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene involves its interaction with specific molecular targets. The bromine atom and triazatricyclo framework play crucial roles in binding to target molecules, influencing biological pathways. The exact pathways and molecular targets vary depending on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 12-Bromo-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene
- 10-Methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene
Uniqueness
12-Bromo-10-methyl-1,4,8-triazatricyclo[7400,2,7]trideca-2(7),8,10,12-tetraene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
12-bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-4-8(12)6-15-10-5-13-3-2-9(10)14-11(7)15/h4,6,13H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYWYDTEJIFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC3=C2CNCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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